N-(2-Pyridin-3-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
“N-(2-Pyridin-3-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and a quinazoline, which is an organic compound with the formula C8H6N2. It is a bicyclic compound, made up of two fused benzene rings .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through a series of reactions including amide coupling, reduction, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyridine and quinazoline rings are aromatic and planar, while the tetrahydroquinazoline portion indicates a saturated, or partially saturated, quinazoline .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amide group (-CONH2) could undergo hydrolysis, reduction, or reactions with organometallic reagents. The pyridine ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-pyridin-3-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-9-7-12-4-3-8-17-10-12)15-13-5-1-2-6-14(13)19-11-20-15/h3-4,8,10-11H,1-2,5-7,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFQEMLPONLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NCCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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